2,5-Dimethyl-4-nitropyridine 1-oxide
Overview
Description
2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dimethylpyridine N-oxide. One common method includes the following steps :
Mixing: 2,5-dimethylpyridine N-oxide is mixed with concentrated sulfuric acid to form a mixed solution.
Nitration: A sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution at a temperature range of -10°C to 20°C.
Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 80°C to 120°C to complete the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used to replace the nitro group with halogens.
Major Products Formed
Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.
Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).
Scientific Research Applications
2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions, making the compound a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-4-nitropyridine 1-oxide
- 3,5-Dimethyl-4-nitropyridine 1-oxide
- 4-Nitro-2-picoline N-oxide
Uniqueness
2,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at positions 2 and 5, along with the nitro group at position 4, provides a distinct electronic environment that can be exploited in various chemical reactions .
Properties
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-42-2 | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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